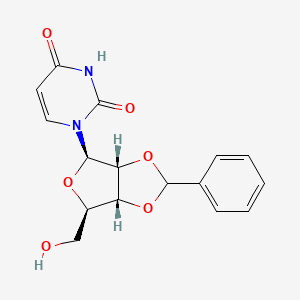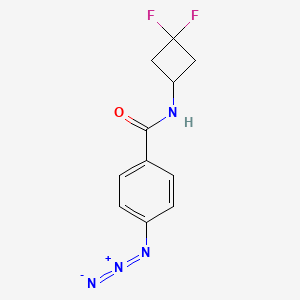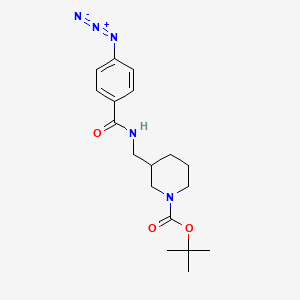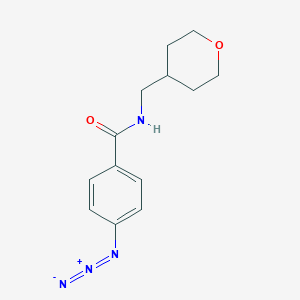
4-Azido-N-(cyclohexylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azido-N-(cyclohexylmethyl)benzamide is an organic compound that belongs to the class of azides Azides are known for their high reactivity and are often used in various chemical synthesis processes
Méthodes De Préparation
The synthesis of 4-Azido-N-(cyclohexylmethyl)benzamide typically involves the formation of an acyl azide intermediate. One common method includes the reaction of benzoyl chloride with sodium azide in the presence of a suitable solvent. The reaction conditions often require low temperatures to prevent the decomposition of the azide group . Industrial production methods may involve continuous-flow systems to ensure safety and efficiency .
Analyse Des Réactions Chimiques
4-Azido-N-(cyclohexylmethyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted by other nucleophiles, leading to the formation of different amines or amides.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions to form triazoles.
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Azido-N-(cyclohexylmethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocycles and other complex organic molecules.
Biology: The compound can be used in bioconjugation techniques, where it helps in attaching biomolecules to surfaces or other molecules.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Azido-N-(cyclohexylmethyl)benzamide involves the reactivity of the azide group. The azide group can undergo various transformations, such as reduction to an amine or participation in cycloaddition reactions. These transformations allow the compound to interact with different molecular targets and pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
4-Azido-N-(cyclohexylmethyl)benzamide can be compared with other azide-containing compounds, such as:
4-Azidobenzoic acid: Similar in structure but lacks the cyclohexylmethyl group.
4-Azidobenzyl chloride: Contains a benzyl chloride group instead of the benzamide group.
4-Azidophenyl isocyanate: Contains an isocyanate group instead of the benzamide group.
The uniqueness of this compound lies in its specific structure, which combines the azide group with a cyclohexylmethyl and benzamide moiety, providing distinct reactivity and applications .
Propriétés
IUPAC Name |
4-azido-N-(cyclohexylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c15-18-17-13-8-6-12(7-9-13)14(19)16-10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXAEJXNGGCSCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=CC=C(C=C2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzenemethanamine](/img/structure/B8230484.png)
![Methyl 1-[(3-bromophenyl)methyl]imidazole-4-carboxylate](/img/structure/B8230485.png)


![1-[(4-Methoxyphenyl)methyl]-5-nitropyrazole-3-carboxylic acid](/img/structure/B8230505.png)

![methyl (2R)-1-[(4-iodophenyl)methyl]-4-methylpiperazine-2-carboxylate](/img/structure/B8230518.png)
![Methyl 2-[[6-[(2-chlorophenyl)methylamino]-5-nitropyridin-2-yl]amino]acetate](/img/structure/B8230530.png)






